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Compound of Interest

Compound Name: 7-Bromoquinolin-2(1H)-one

Cat. No.: B152722 Get Quote

Introduction: 7-Bromoquinolin-2(1H)-one is a heterocyclic organic compound with significant

applications in medicinal chemistry and materials science. Its structural elucidation and

characterization are fundamentally reliant on modern spectroscopic techniques. This guide

provides a comprehensive overview of the expected nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data for 7-Bromoquinolin-2(1H)-one. While

experimental spectra are not widely available in the public domain, this document outlines the

predicted data based on the compound's structure, offering a valuable resource for

researchers, scientists, and professionals in drug development.

Data Presentation: Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 7-Bromoquinolin-2(1H)-
one. These predictions are based on established principles of spectroscopy and the known

effects of the compound's functional groups and aromatic system.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Proton
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

H1 (N-H) 11.0 - 12.0 Singlet (broad) - 1H

H3 ~ 6.5 Doublet ~ 9.5 1H

H4 ~ 7.8 Doublet ~ 9.5 1H

H5 ~ 7.6 Doublet ~ 8.5 1H

H6 ~ 7.4
Doublet of

doublets
~ 8.5, ~2.0 1H

H8 ~ 7.9 Doublet ~ 2.0 1H

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon Chemical Shift (δ, ppm)

C2 (C=O) ~ 162

C3 ~ 122

C4 ~ 140

C4a ~ 120

C5 ~ 129

C6 ~ 125

C7 (C-Br) ~ 118

C8 ~ 132

C8a ~ 138

Solvent: DMSO-d₆
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Table 3: Predicted IR Spectroscopic Data

Functional Group Wavenumber (cm⁻¹) Intensity

N-H Stretch 3200 - 3000 Medium (broad)

C-H Stretch (Aromatic) 3100 - 3000 Medium

C=O Stretch (Amide) 1660 - 1640 Strong

C=C Stretch (Aromatic) 1600 - 1450 Medium-Strong

C-N Stretch 1350 - 1200 Medium

C-Br Stretch 650 - 550 Medium-Strong

Table 4: Predicted Mass Spectrometry Data

Ion m/z Comments

[M]⁺ 223 Molecular ion containing ⁷⁹Br

[M+2]⁺ 225
Molecular ion containing ⁸¹Br

(approx. same intensity as M⁺)

[M-CO]⁺ 195/197 Loss of carbon monoxide

[M-Br]⁺ 144 Loss of bromine radical

[M-HBr]⁺ 142 Loss of hydrogen bromide

Experimental Protocols
The following are detailed, generalized methodologies for acquiring the spectroscopic data for

a solid organic compound such as 7-Bromoquinolin-2(1H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b152722?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b152722?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Accurately weigh approximately 5-10 mg of 7-Bromoquinolin-2(1H)-one for ¹H NMR and

20-50 mg for ¹³C NMR.

Transfer the solid to a clean, dry NMR tube.

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

The choice of solvent is critical for dissolving the sample and avoiding overlapping signals.

If necessary, gently warm or sonicate the sample to ensure complete dissolution.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing if the solvent signal is not used.

Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic

field.

Shim the magnetic field to achieve maximum homogeneity and resolution. This can be

done manually or automatically.

Tune and match the probe to the desired nucleus (¹H or ¹³C).

Set the appropriate acquisition parameters, including the number of scans, spectral width,

and relaxation delay. For ¹³C NMR, a greater number of scans is typically required due to

the lower natural abundance of the ¹³C isotope.

Acquire the free induction decay (FID) signal.

Data Processing:

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

Phase-correct the spectrum to ensure all peaks are in the absorptive mode.

Calibrate the chemical shift axis using the internal standard or the residual solvent peak.
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Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the

molecular structure.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of solid 7-Bromoquinolin-2(1H)-one directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Sample Preparation (KBr Pellet):

Grind a small amount (1-2 mg) of 7-Bromoquinolin-2(1H)-one with approximately 100-

200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

Place the mixture into a pellet press and apply high pressure to form a thin, transparent

pellet.

Data Acquisition:

Place the ATR accessory with the sample or the KBr pellet into the sample holder of the

FT-IR spectrometer.

Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet.

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum

to the background spectrum to produce the final absorbance or transmittance spectrum.

Data Analysis:

Identify the characteristic absorption bands and correlate them to the functional groups

present in the molecule.

Mass Spectrometry (MS)
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Sample Preparation:

Prepare a dilute solution of 7-Bromoquinolin-2(1H)-one in a suitable volatile solvent

(e.g., methanol, acetonitrile).

Data Acquisition (Electron Ionization - EI):

Introduce the sample into the ion source of the mass spectrometer, often via a direct

insertion probe for solids or after separation by gas chromatography (GC-MS).

In the ion source, the sample is vaporized and bombarded with a high-energy electron

beam, causing ionization and fragmentation.

The resulting ions are accelerated into the mass analyzer.

Data Acquisition (Electrospray Ionization - ESI):

Introduce the sample solution into the ESI source via direct infusion or after separation by

liquid chromatography (LC-MS).

A high voltage is applied to the solution as it exits a capillary, creating a fine spray of

charged droplets.

The solvent evaporates, leading to the formation of gas-phase ions (typically protonated

molecules, [M+H]⁺).

Mass Analysis and Detection:

The ions are separated in the mass analyzer based on their mass-to-charge (m/z) ratio.

The separated ions are detected, and a mass spectrum is generated, plotting ion intensity

versus m/z.

Data Analysis:

Identify the molecular ion peak to determine the molecular weight. The characteristic

isotopic pattern for bromine (¹⁹Br and ⁸¹Br in a nearly 1:1 ratio) should be observed in the

molecular ion cluster.
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Analyze the fragmentation pattern to gain further structural information.

Visualization of Spectroscopic Workflow and Data
Interpretation
The following diagrams illustrate the general workflow of spectroscopic analysis and the logical

relationship between different spectroscopic techniques for the structural elucidation of 7-
Bromoquinolin-2(1H)-one.
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Caption: General workflow for the spectroscopic analysis of 7-Bromoquinolin-2(1H)-one.
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Spectroscopic Data
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MS Data
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- M⁺/M+2 peaks confirm Br
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IR Data
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- Aromatic C=C stretches
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- Number of protons (6)
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- Number of carbons (9)
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- Aromatic carbons

Confirmed Structure:
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Click to download full resolution via product page

Caption: Contribution of spectroscopic data to structural elucidation.

To cite this document: BenchChem. [Spectroscopic Profile of 7-Bromoquinolin-2(1H)-one: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b152722#spectroscopic-data-of-7-bromoquinolin-2-1h-
one-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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